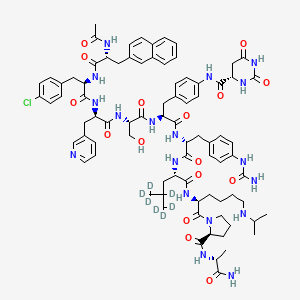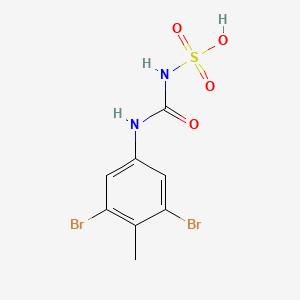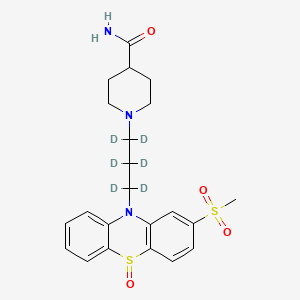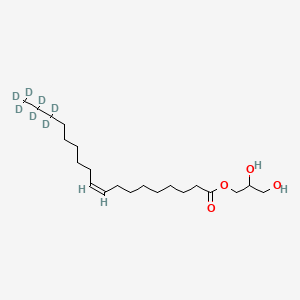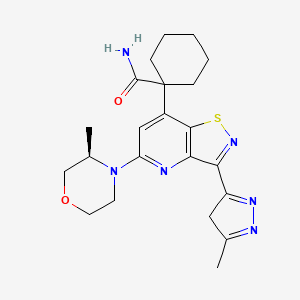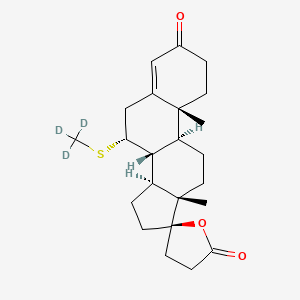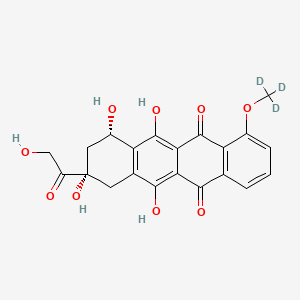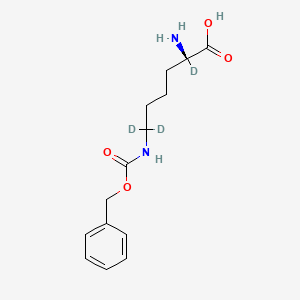
rac Galaxolidone-d6 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-galaxolidone-d6 is a deuterated analog of galaxolidone, a synthetic musk compound widely used in the fragrance industry. The deuterium labeling in (Rac)-galaxolidone-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-galaxolidone-d6 typically involves the deuteration of galaxolidone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (Rac)-galaxolidone-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance.
化学反应分析
Types of Reactions
(Rac)-galaxolidone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (Rac)-galaxolidone-d6 to its alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(Rac)-galaxolidone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace the pathways and fate of synthetic musks in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of synthetic musks.
Industry: Applied in environmental studies to assess the impact and degradation of synthetic musks in various ecosystems.
作用机制
The mechanism of action of (Rac)-galaxolidone-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential environmental impact.
相似化合物的比较
Similar Compounds
Galaxolidone: The non-deuterated analog of (Rac)-galaxolidone-d6, widely used in the fragrance industry.
(Rac)-GR24: A synthetic strigolactone analog used in plant biology research.
MBQ-167: An inhibitor of Rac and Cdc42, used in cancer research.
Uniqueness
(Rac)-galaxolidone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and environmental studies. This makes (Rac)-galaxolidone-d6 a valuable tool in various scientific disciplines.
属性
分子式 |
C18H24O2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC 名称 |
3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D |
InChI 键 |
PGMHPYRIXBRRQD-VNEKLVNZSA-N |
手性 SMILES |
[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




